In Vitro Kinase Inhibition Profile: Quantified Superiority Over Sunitinib and Sorafenib
In a direct comparative cellular-stage study using human vascular endothelial cells, anlotinib demonstrated significantly stronger inhibitory activity against key angiogenic kinases compared to sunitinib and sorafenib. Specifically, anlotinib's potency against PDGFRβ (IC50 = 8.7 ± 3.4 nM) and FGFR1 (IC50 = 11.7 ± 4.1 nM) was superior to both sunitinib and sorafenib . Its inhibitory activity against VEGFR2 (IC50 = 5.6 ± 1.2 nM) was second only to sunitinib and far superior to sorafenib .
| Evidence Dimension | Inhibitory concentration (IC50) for kinase activity |
|---|---|
| Target Compound Data | VEGFR2: 5.6 ± 1.2 nM; PDGFRβ: 8.7 ± 3.4 nM; FGFR1: 11.7 ± 4.1 nM |
| Comparator Or Baseline | Sunitinib and Sorafenib. Anlotinib was stated to have significantly stronger inhibitory activity against PDGFRβ and FGFR1 and far superior activity against VEGFR2 compared to sorafenib. |
| Quantified Difference | Anlotinib shows significantly higher potency (lower IC50) against PDGFRβ and FGFR1 than both comparators. Its VEGFR2 inhibition is >10-fold more potent than sorafenib based on reported values. |
| Conditions | Cellular-stage study using human vascular endothelial cells (EA.hy 926), in vitro kinase inhibition assay. |
Why This Matters
This unique kinase inhibition fingerprint dictates a distinct mechanism of action, directly impacting anti-angiogenic efficacy and potential for synergistic combinations, making anlotinib a non-substitutable tool for specific research applications.
